molecular formula C5H6BrN3 B2908458 3-Bromo-4-cyclopropyl-4h-1,2,4-triazole CAS No. 2168765-04-4

3-Bromo-4-cyclopropyl-4h-1,2,4-triazole

Cat. No.: B2908458
CAS No.: 2168765-04-4
M. Wt: 188.028
InChI Key: ANKACBOIJFKKGP-UHFFFAOYSA-N
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Description

3-Bromo-4-cyclopropyl-4H-1,2,4-triazole is a heterocyclic compound featuring a triazole core substituted with a bromine atom at position 3 and a cyclopropyl group at position 2. The bromine atom enhances electrophilic reactivity, making the compound a valuable intermediate in organic synthesis, particularly for cross-coupling reactions. The cyclopropyl substituent introduces steric and electronic effects that influence molecular stability and interactions, which can be critical in pharmacological or material science applications.

Properties

IUPAC Name

3-bromo-4-cyclopropyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c6-5-8-7-3-9(5)4-1-2-4/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKACBOIJFKKGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NN=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-cyclopropyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a brominated triazole precursor in the presence of a base . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares structural features of 3-bromo-4-cyclopropyl-4H-1,2,4-triazole with related triazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stability in Solution
This compound C₅H₆BrN₃ 188.03* Bromo (C3), cyclopropyl (C4) Not reported
5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione C₂₂H₁₅BrN₄OS 460.34 Bromophenyl, benzoxazolyl, thione Stable (crystalline form)
3-(4-Bromophenyl)-4-(4-ethylphenyl)-5-methyl-4H-1,2,4-triazole C₁₇H₁₆BrN₃ 342.24 Bromophenyl, ethylphenyl, methyl Not reported
3-Amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole C₁₄H₁₀ClFN₄O 320.72 Chloro, fluorophenoxy, amino Stable during bioassays

*Calculated based on standard atomic weights.

Key Observations :

  • Stability : While many triazoles (e.g., thione derivatives) are stable in crystalline form, hemiaminal analogs decompose in solution over time, as seen in DMSO .
Spectral and Analytical Data

The table below highlights spectral differences among selected triazoles:

Compound Feature IR (C-Br stretch, cm⁻¹) ¹H-NMR (Key Signals, δ ppm) Mass Spec (M+1)
This compound ~533 (estimated) Cyclopropyl H: ~1.0–2.5 (m) Not reported
5-[2-(4-Bromophenyl)-...-triazole-3-thione 533 (C-Br) 9.51 (s, triazole H), 2.55 (s, CH₃) 464
Schiff base triazoles ~530–540 (C-Br) Aromatic H: 6.10–8.01 (m) Not reported

Key Observations :

  • C-Br Stretch : Brominated triazoles consistently show IR absorption near 530–540 cm⁻¹, confirming the presence of the Br substituent .
  • ¹H-NMR : The cyclopropyl group’s protons would appear as a multiplet in the 1.0–2.5 ppm range, distinct from aromatic or methyl signals in analogs .

Key Observations :

  • Antimicrobial vs. Anticonvulsant: Brominated Schiff base triazoles exhibit antimicrobial activity, while chloro/fluorophenoxy derivatives show potent anticonvulsant effects, highlighting substituent-driven selectivity .
  • Pharmacological Potential: The absence of electron-withdrawing groups (e.g., nitro) in this compound may limit its bioactivity compared to nitrobenzylidene analogs .

Biological Activity

3-Bromo-4-cyclopropyl-4H-1,2,4-triazole is a member of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, including its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a five-membered ring containing three nitrogen atoms and a bromine substituent at the third position, along with a cyclopropyl group at the fourth position. The unique structural configuration contributes to its reactivity and biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, revealing its potential as:

  • Anticancer Agent : The compound has shown promise in inhibiting specific kinases involved in cancer cell signaling pathways. This inhibition disrupts cellular processes such as DNA replication and protein synthesis, making it a candidate for cancer therapy.
  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves binding to bacterial enzymes, thereby inhibiting their function .

The mechanism of action for this compound primarily involves:

  • Enzyme Inhibition : The compound binds to various molecular targets such as kinases and enzymes involved in cellular signaling. This binding can inhibit their activity, leading to altered cellular responses.
  • Cytokine Modulation : It affects the release of pro-inflammatory cytokines like TNF-α and IL-6, suggesting potential anti-inflammatory properties .

Anticancer Activity

A study evaluated the antiproliferative effects of several triazole derivatives, including this compound. The results indicated that the compound significantly reduced cell viability in various cancer cell lines through kinase inhibition mechanisms .

Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, this compound demonstrated effective inhibition against a range of bacterial strains. The minimal inhibitory concentration (MIC) values were determined to assess its potency compared to standard antibiotics .

Comparative Analysis with Related Compounds

Compound NameStructural DifferenceUnique Properties
This compoundCyclopropyl group instead of propylDifferent reactivity and biological activity
3-Bromo-4H-1,2,4-triazoleLacks cyclopropyl groupInfluences solubility and biological interactions
3-Bromo-4-(3-chlorophenyl)-4H-1,2,4-triazoleContains chlorophenyl groupEnhanced antimicrobial properties but potentially increased toxicity

This table highlights how minor structural changes can lead to significant differences in biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Bromo-4-cyclopropyl-4H-1,2,4-triazole, and how can regioselectivity be controlled?

  • Methodological Answer : The compound can be synthesized via bromination of 4-cyclopropyl-1,2,4-triazole. Key steps include:

  • Reagent Selection : Use bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid as a solvent at room temperature to minimize side reactions.
  • Regioselectivity Control : Introduce directing groups (e.g., electron-donating substituents) to favor bromination at the 3-position. Monitor reaction progress via TLC or HPLC to optimize yield (~65% typical for analogous reactions) .
  • Purification : Recrystallization using ethanol-water mixtures improves purity (>95%) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using deuterated DMSO to confirm the cyclopropyl group (δ ~1.0–2.5 ppm) and bromine substitution.
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 232.96 for C₅H₆BrN₃).
  • HPLC : Use a C18 column with acetonitrile-water (70:30) mobile phase at 254 nm to assess purity and detect impurities (e.g., dibrominated byproducts) .

Q. What biological activities are reported for triazole derivatives with cyclopropyl substituents?

  • Methodological Answer : Cyclopropyl groups enhance steric bulk and binding affinity in antimicrobial studies. For example:

  • Antimicrobial Assays : Test against E. coli and S. aureus using broth microdilution (MIC values ~8–32 µg/mL for analogs). Compare with 3,5-dichloro derivatives, which show reduced solubility and activity .
  • SAR Analysis : Design analogs by replacing bromine with other halogens or modifying the cyclopropyl ring to study activity trends .

Advanced Research Questions

Q. How can substitution reactions at the 3-bromo position be optimized for diverse functionalization?

  • Methodological Answer :

  • Nucleophilic Substitution : React with amines (e.g., benzylamine) in DMF at 80°C for 6–12 hours. Use catalytic KI to enhance reactivity.
  • Cross-Coupling : Employ Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to introduce aryl groups. Monitor by GC-MS for intermediates .
  • Challenges : Competing cyclopropane ring-opening may occur under strong basic conditions; optimize pH and temperature to mitigate this .

Q. What strategies resolve contradictions in reported biological activity data for triazole derivatives?

  • Methodological Answer :

  • Data Normalization : Standardize assay protocols (e.g., CLSI guidelines) to control variables like inoculum size and incubation time.
  • Purity Verification : Use HPLC-MS to confirm compound integrity; impurities like 4-cyclopropyl-1,2,4-triazole (from debromination) may skew results .
  • Meta-Analysis : Compare datasets across studies using statistical tools (e.g., PCA) to identify outliers or confounding factors .

Q. How can impurity profiles be systematically analyzed during scale-up synthesis?

  • Methodological Answer :

  • HPLC Method Development : Use a gradient elution (acetonitrile:water 50% → 90% over 20 min) to separate impurities (e.g., 4-amino-1,2,4-triazole). Validate with spiked samples for accuracy (RSD <2%) .
  • QC Workflow : Implement in-process checks (e.g., reaction aliquots at 1h intervals) to detect intermediates like unreacted starting material .

Q. What computational approaches support the design of analogs with improved pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding to target enzymes (e.g., CYP450). Prioritize analogs with lower binding energy (ΔG < −8 kcal/mol).
  • ADMET Prediction : Apply SwissADME to assess solubility (LogP ~2.5–3.5) and bioavailability. Replace bromine with trifluoromethyl groups to enhance metabolic stability .

Safety and Handling

Q. What are critical safety considerations for handling brominated triazoles in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, chemical goggles, and fume hoods to prevent dermal/ocular exposure.
  • Spill Management : Absorb with vermiculite, collect in sealed containers, and dispose via hazardous waste protocols.
  • Storage : Store in amber glass at 2–8°C under argon to prevent degradation. Avoid contact with strong oxidizers (e.g., HNO₃) .

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